molecular formula C17H24N4O3 B2914506 N1-(3-acetamidophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide CAS No. 952975-04-1

N1-(3-acetamidophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2914506
CAS No.: 952975-04-1
M. Wt: 332.404
InChI Key: AZSHIFRTUHWTRV-UHFFFAOYSA-N
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Description

N1-(3-acetamidophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes an acetamide group, a piperidine ring, and an oxalamide moiety, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-acetamidophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the core structures. The acetamide group can be introduced through acetylation of the corresponding phenol, while the piperidine ring can be synthesized through cyclization reactions. The oxalamide moiety is often formed through the reaction of the amine group with oxalyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-(3-acetamidophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its use as a potential inhibitor of enzymes or receptors. Its interaction with biological targets can be studied to develop new therapeutic agents.

Medicine: In medicine, N1-(3-acetamidophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide may be explored for its pharmacological properties. It could serve as a lead compound for the development of drugs targeting specific diseases.

Industry: In industry, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which N1-(3-acetamidophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and molecular targets depend on the biological context in which the compound is used. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing its activity.

Comparison with Similar Compounds

  • N1-(3-acetamidophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide: is structurally similar to other oxalamide derivatives and piperidine-containing compounds.

  • This compound:

Uniqueness: The uniqueness of this compound lies in its combination of functional groups and structural elements, which provide it with specific reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-12(22)19-14-4-3-5-15(10-14)20-17(24)16(23)18-11-13-6-8-21(2)9-7-13/h3-5,10,13H,6-9,11H2,1-2H3,(H,18,23)(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSHIFRTUHWTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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